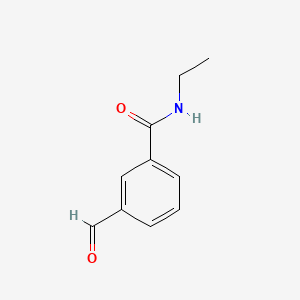

N-Ethyl-3-formylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-7H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRDIXULXFNNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155342 | |

| Record name | Benzamide, N-ethyl-3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-39-4 | |

| Record name | Benzamide, N-ethyl-3-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-ethyl-3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Ethyl-3-formylbenzamide

The construction of this compound is typically achieved through a two-stage process. The initial phase focuses on creating the N-ethylbenzamide core, which is subsequently functionalized with a formyl group.

Formation of the N-Ethylbenzamide Core

The foundational step in the synthesis is the creation of the N-ethylbenzamide scaffold. This is primarily accomplished through the formation of an amide bond, a cornerstone reaction in organic chemistry.

The formation of the amide linkage is a critical transformation in the synthesis of this compound. This reaction typically involves the coupling of a carboxylic acid derivative with an amine. researchgate.netunimi.it A common strategy is the reaction of an activated carboxylic acid with an amine, which serves as a reactive moiety to initiate the coupling process. researchgate.net Various coupling reagents can be employed to facilitate this reaction. researchgate.net

A prevalent method for forming the N-ethylbenzamide core involves the reaction of 3-aminobenzamide (B1265367) with a suitable ethylating agent. This process can be achieved through several approaches, including conventional heating and microwave-assisted synthesis. evitachem.com For instance, heating a mixture of 4-aminobenzoic acid and ethylamine (B1201723) under reflux conditions in a solvent like dimethylformamide (DMF) can facilitate the formation of the amide bond. evitachem.com Alternatively, microwave irradiation can accelerate the reaction between 4-aminobenzoic acid and ethylamine, often leading to higher yields in shorter reaction times. evitachem.com

Another strategy involves the use of coupling agents. For example, 4-aminobenzoic acid can be dissolved in anhydrous DMF, followed by the sequential addition of ethylamine, a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and a base such as triethylamine. This reaction typically proceeds at room temperature.

A key synthetic route to an N-ethylbenzamide precursor involves the reaction of 3-aminobenzamide with ethyl iodide. This reaction is effectively promoted by the presence of a base, with potassium carbonate (K2CO3) being a commonly used catalyst. rsc.org The base plays a crucial role in facilitating the reaction, likely by deprotonating the amine to increase its nucleophilicity. Potassium carbonate is a versatile and inexpensive reagent employed in a variety of organic syntheses, including amidation reactions. rsc.orgnih.govchemrxiv.org The reaction between 3-aminobenzamide and ethyl iodide in the presence of potassium carbonate yields N-ethyl-3-aminobenzamide, the direct precursor for the subsequent formylation step.

Reactant and Catalyst Summary

| Reactant/Catalyst | Role in Synthesis |

|---|---|

| 3-Aminobenzamide | Starting material containing the benzamide (B126) core and an amino group for ethylation. |

| Ethyl Iodide | Ethylating agent that provides the ethyl group for the amide nitrogen. |

Amide Bond Formation Strategies

Introduction of the Formyl Group

The second critical stage in the synthesis of this compound is the introduction of the formyl group (-CHO) onto the phenyl ring of the N-ethylbenzamide core. This is typically achieved through an electrophilic aromatic substitution reaction. dalalinstitute.comwikipedia.org

Formylation of aromatic compounds is a classic example of electrophilic aromatic substitution (SEAr). dalalinstitute.comwikipedia.orgwikipedia.org In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. dalalinstitute.com The success of this reaction is highly dependent on the electron density of the aromatic ring; electron-rich systems are more susceptible to electrophilic attack. wikipedia.org Various named reactions describe the formylation of aromatic rings, including the Gattermann-Koch, Vilsmeier-Haack, and Duff reactions. wikipedia.orgijpcbs.com

In the context of synthesizing this compound, the formyl group is introduced onto the phenyl ring of N-ethyl-3-aminobenzamide. The reaction proceeds through electrophilic aromatic substitution to introduce the formyl group at the desired position.

A variety of reagents, known as formylating agents, can be used to introduce a formyl group. wikipedia.org Common formylating agents include formic acid, dimethylformamide (DMF) with phosphorus oxychloride (in the Vilsmeier-Haack reaction), and hexamethylenetetramine (in the Duff reaction). wikipedia.org

For the synthesis of this compound from N-ethyl-3-aminobenzamide, paraformaldehyde is a frequently utilized formylating agent. sioc-journal.cn The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. This acid-catalyzed reaction with paraformaldehyde effectively introduces the formyl group onto the phenyl ring. sioc-journal.cn The use of paraformaldehyde in the presence of a catalyst provides a method for the formylation of phenols and other activated aromatic systems. sioc-journal.cnmdpi.comresearchgate.netresearchgate.net

Formylation Reagents and Conditions

| Reagent | Role | Catalyst |

|---|---|---|

| N-Ethyl-3-aminobenzamide | Substrate for formylation. |

Electrophilic Aromatic Substitution for Formylation of the Phenyl Ring

Alternative and Emerging N-Formylation Strategies

The synthesis of N-formylamides is a cornerstone of organic chemistry, with applications ranging from pharmaceutical intermediates to reagents in various transformations. researchgate.net Recent research has focused on developing novel strategies that are more efficient, sustainable, and versatile than classical methods. These approaches include oxidative cleavage, metal- and bio-catalysis, photochemical activation, and unique reagent systems.

Oxidative Cleavage Approaches for N-Formylamides

Oxidative cleavage reactions provide a powerful route for chemical transformations, allowing for the breaking of carbon-carbon bonds to form new functional groups. numberanalytics.comnih.gov One notable application of this strategy is the synthesis of N-formylamides from N-acylaminoacids. A documented procedure demonstrates the preparation of N-formylbenzamide through the oxidative cleavage of hippuric acid. orgsyn.org This reaction is typically carried out using an oxidizing agent like ammonium (B1175870) persulfate in the presence of a catalyst such as silver nitrate. The process involves the cleavage of the C-C bond adjacent to the carboxyl group, effectively decarboxylating the amino acid derivative and leaving a formyl group attached to the nitrogen. orgsyn.org

Another innovative approach involves a one-pot cascade reaction that utilizes oxone for the synthesis of 1,4-benzoquinone (B44022) linked N-formyl amides. researchgate.net This method proceeds through an unprecedented sequence of oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline precursors. researchgate.net These oxidative strategies represent a significant departure from traditional formylation, offering a way to construct the N-formyl moiety by deconstructing a larger precursor molecule.

Metal-Catalyzed N-Formylation of Amines (e.g., Fe, AuPd-Fe3O4 catalysis)

Metal catalysis has introduced highly efficient and selective methods for N-formylation. A noteworthy development is the use of reusable bimetallic nanoparticles, such as gold-palladium supported on iron oxide (AuPd–Fe3O4), for the oxidative N-formylation of secondary amines. nih.govnih.gov This heterogeneous catalyst enables the reaction to proceed at room temperature using methanol (B129727) as an inexpensive and sustainable formyl source and molecular oxygen as the terminal oxidant. nih.govresearchgate.net The bimetallic nature of the AuPd catalyst is crucial for its high efficiency, surpassing the performance of its monometallic counterparts. nih.gov The magnetic Fe3O4 support allows for easy recovery and recycling of the catalyst, adding to the method's practicality. nih.govresearchgate.net

The proposed mechanism involves the oxidation of methanol to form a hemiaminal with the amine, which is then further oxidized by the catalyst to yield the N-formyl product. nih.gov The choice of O2 as the oxidant makes the process more environmentally friendly by avoiding chemical waste. nih.gov Other metal-based systems, including those using iron, have also been explored for N-formylation reactions, highlighting the versatility of transition metals in facilitating this transformation. researchgate.netnih.gov

| Catalyst | Amine Substrate | Formyl Source | Oxidant | Conditions | Yield (%) | Reference |

| AuPd–Fe3O4 | N-methyl-1-phenylmethanamine | Methanol | O2 (1 atm) | Room Temp. | 65 | nih.gov |

| Pd–Fe3O4 | N-methyl-1-phenylmethanamine | Methanol | O2 (1 atm) | Room Temp. | 55 | nih.gov |

| Au–Fe3O4 | N-methyl-1-phenylmethanamine | Methanol | O2 (1 atm) | Room Temp. | Low | nih.gov |

| CuCl2·H2O | Various primary/secondary amines | Methanol | H2O2 | Room Temp. | 63-80 | nih.gov |

| MnCl2·4H2O | Aniline | Oxalic Acid (CO surrogate) | - | 130 °C, DMF | 98 | acs.org |

Bio-catalyzed N-Formylation using Ethyl Formate (B1220265)

Biocatalysis offers a green and highly selective alternative for chemical synthesis. A novel protocol for the N-formylation of amines has been developed using lipase (B570770), specifically Novozyme 435® (Candida antarctica lipase B), with ethyl formate as the formylating agent. researchgate.netrsc.org This method is notable for its mild reaction conditions, often proceeding to completion at room temperature in a short time frame. rsc.org

The strategy has been successfully applied to a broad range of substrates, including aliphatic, benzylic, aromatic, and hetero-aromatic amines, providing the corresponding N-formylated products in good to excellent yields. rsc.org The use of ethyl formate as the acyl donor is particularly advantageous, and the enzyme's ability to be recycled makes the process sustainable and cost-effective. researchgate.netrsc.org While the use of ethyl formate for N-formylation was previously known, it typically required higher temperatures and longer reaction times; the introduction of a lipase catalyst dramatically improves the reaction's efficiency. rsc.orgresearchgate.nettandfonline.com

| Amine Substrate | Catalyst | Formylating Agent | Conditions | Time | Yield (%) | Reference |

| Benzyl amine | Novozyme 435® CALB | Ethyl Formate | Room Temp. | 1 h | 99 | rsc.org |

| Various aliphatic amines | Novozyme 435® CALB | Ethyl Formate | Room Temp. | - | 90-99 | rsc.org |

| Various aromatic amines | Novozyme 435® CALB | Ethyl Formate | Room Temp. | - | Good to Excellent | rsc.org |

Photochemically Induced Carbon-Hydrogen Activation for α-Heteroarylation of Amides

Photochemical methods are at the forefront of modern synthetic chemistry, enabling unique bond formations under mild conditions. One such strategy is the photoredox-mediated cross-dehydrogenative coupling (CDC) for the α-heteroarylation of amides. rsc.org This reaction allows for the construction of a new C-C bond at the carbon atom alpha to the amide nitrogen by coupling it with an electron-deficient heteroarene. rsc.org

A specific metal-free protocol utilizes a simple benzaldehyde (B42025) derivative as a photosensitizer and ammonium persulfate as an oxidant, with household light bulbs providing the energy source. rsc.org This method is significant as it functionalizes the α-position of the amide, a different approach compared to direct N-formylation. Such a strategy could be employed to first modify the ethyl group of a precursor like N-ethylbenzamide before subsequent transformations. The ability to selectively functionalize C(sp³)–H bonds adjacent to heteroatoms opens up new avenues for creating complex molecular architectures from simple starting materials. rsc.orgnih.govacs.org

Iodine and Ammonium Persulfate Mediated Activation of DMSO for N-Formylation

An innovative and efficient strategy for the N-formylation of amides employs a unique reagent system consisting of iodine (I2) and ammonium persulfate ((NH4)2S2O8) in dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org In this reaction, DMSO plays a triple role: it acts as the source of the formyl group, an oxidant, and the solvent. rsc.orgresearchgate.net This method is characterized by its operational simplicity, broad substrate scope, excellent functional group tolerance, and rapid reaction kinetics, often completing in minutes at elevated temperatures (120 °C). rsc.orgrsc.org

The proposed mechanism involves the dissociation of ammonium persulfate to generate sulfate (B86663) radicals, which then activate DMSO. rsc.org This activated DMSO, in the presence of iodine, reacts with the amide to yield the N-formylated product. rsc.org This approach circumvents the formation of common side products like symmetrical methylenebisamides, which can occur when using only ammonium persulfate and DMSO. rsc.orgresearchgate.net The method has been successfully applied to a variety of amides, showcasing its utility in synthesizing N-formyl compounds. rsc.orgrsc.org

| Substrate (Amide) | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |

| Various Amides | I2, (NH4)2S2O8 | DMSO | 120 °C | 10 min | Good | rsc.org |

Optimization of Synthetic Conditions

The successful synthesis of a target molecule like this compound hinges on the careful optimization of reaction conditions. For any given N-formylation strategy, several parameters must be considered to maximize yield and purity while minimizing reaction time and side products.

Catalyst and Reagent Loading: In metal-catalyzed reactions, the amount of catalyst is critical. For instance, in the AuPd-Fe3O4 catalyzed formylation, catalyst loading was optimized to achieve high yields without unnecessary excess. nih.gov Similarly, in iodine-mediated DMSO activation, the equivalents of I2 and ammonium persulfate were fine-tuned for optimal performance. rsc.org For some protocols, a catalyst-free approach under specific conditions has been found to be most effective. tandfonline.comresearchgate.net

Solvent and Temperature: The choice of solvent can dramatically influence reaction outcomes. While some modern methods operate under solvent-free conditions, nih.govtandfonline.com others rely on specific solvents like DMSO, which can also act as a reagent. rsc.org Temperature is another key variable. While many emerging methods pride themselves on operating at room temperature, nih.govrsc.org others require heating to achieve reasonable reaction rates, such as the 120 °C used in the DMSO/I2 method or the 80 °C in certain iridium-catalyzed processes. rsc.orgacs.org

Reactant Concentration and Molar Ratios: The ratio of the formylating agent to the amine or amide substrate is a crucial parameter. In the biocatalytic formylation with ethyl formate, an excess of the formylating agent was initially used to drive the reaction to completion. rsc.org In other systems, such as the formylation of sterically hindered amines using triethyl orthoformate, optimizing the molar ratio was found to be sufficient to achieve high yields without needing a large excess of the reagent. mdpi.com

Systematic screening of these conditions is a standard part of developing any synthetic protocol. The optimization process ensures that the chosen method is not only effective but also efficient, scalable, and robust for the synthesis of N-formylamides.

Stoichiometric Considerations to Minimize Side Reactions

Careful control of stoichiometry—the quantitative relationship between reactants—is essential to maximize the yield of the desired product and minimize the formation of unwanted side products. In the synthesis of a related compound, 4-bromo-N-ethyl-2-methoxybenzamide, a 1:1.5 molar ratio of the acyl chloride to the amine is employed to reduce the likelihood of side reactions.

In another example involving a trifluoromethylation reaction, the instability of the trifluoromethyl anion can lead to the formation of pentafluoroethyl side products. rsc.org This occurs when the trifluoromethyl anion fragments to form difluorocarbene, which then reacts with another trifluoromethyl anion. rsc.org Strategies to stabilize this reactive intermediate, and thus minimize side-product formation, include the use of additives. rsc.org

The reaction conditions, including the precise amounts of each reactant, are critical. For instance, in the synthesis of N-Formylbenzamide from hippuric acid, a specific molar ratio of hippuric acid to catalysts (copper(II)sulfate pentahydrate and silver(I)nitrate) and the oxidizing agent (ammonium persulfate) is used. orgsyn.org

Table 2: Stoichiometric Ratios in Related Benzamide Syntheses

| Target Compound | Reactants | Molar Ratio (Key Reactant:Other) | Purpose of Stoichiometric Control |

|---|---|---|---|

| 4-Bromo-N-ethyl-2-methoxybenzamide | 4-bromobenzoyl chloride, 4-methoxy-2-nitroaniline | 1 : 1.5 | Minimize side reactions |

| N-Formylbenzamide orgsyn.org | Hippuric acid, Copper(II)sulfate pentahydrate, Silver(I)nitrate, Ammonium persulfate | 1 : 0.05 : 0.05 : 2.10 | Ensure efficient oxidative cleavage |

Microwave-Assisted Synthesis for Enhanced Yields and Reduced Reaction Times

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. oatext.comresearchgate.net This "green chemistry" approach is efficient and can sometimes be performed under solvent-free conditions, reducing environmental impact. oatext.comresearchgate.net

Studies on the synthesis of various heterocyclic compounds and other organic molecules have demonstrated the advantages of microwave irradiation. mdpi.combeilstein-journals.org For instance, in the synthesis of 2-formimidate-3-carbonitrile derivatives, microwave heating reduced the reaction time from hours to just 20 minutes while maintaining excellent yields of 88–95%. mdpi.com Similarly, the synthesis of α,β-unsaturated compounds that would typically take 15–24 hours under conventional conditions can be completed in just 30–60 seconds using microwave irradiation. oatext.com

In the context of intermediates for pharmaceuticals like Benazepril, microwave-assisted synthesis provided a rapid and efficient method, with a notable acceleration in reaction rates. nih.gov For example, a reaction that required 18 hours of heating at 80-85°C conventionally was completed in 4 minutes under microwave irradiation at 70W, with a high yield of 85%. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Compound Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| 2-Formimidate-3-carbonitrile derivatives | Hours, Good yields | 20 minutes, 88–95% | mdpi.com |

| α,β-Unsaturated compounds | 15–24 hours, N/A | 30–60 seconds, N/A | oatext.com |

| Benazepril Intermediate | 18 hours, N/A | 4 minutes, 85% | nih.gov |

Industrial Production Methodologies and Scalability Considerations

Scaling up the synthesis of a chemical compound from a laboratory setting to industrial production presents numerous challenges. These include ensuring high yield and purity, managing costs, and addressing environmental and safety concerns. researchgate.net For benzamide derivatives, industrial production often employs advanced synthetic techniques to achieve these goals. One such method for a related compound, 4-Formylbenzamide, involves the reaction of benzamides with dimethylformamide dimethyl acetal, followed by oxidative decarboxylation, a process favored for its efficiency and scalability.

The hydration of nitriles to form amides is another industrially significant process, used in the production of compounds like acrylamide (B121943) and nicotinamide. rug.nlrsc.org While direct hydration is slow, catalytic methods are employed to accelerate the reaction. rug.nl The choice of catalyst and support material is crucial for achieving high reactivity and selectivity, as well as for the ease of catalyst recovery and reuse. rsc.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Aminobenzamide |

| Ethyl iodide |

| Potassium carbonate |

| N-ethyl-3-aminobenzamide |

| Paraformaldehyde |

| Hydrochloric acid |

| Hippuric acid |

| Copper(II) sulfate pentahydrate |

| Silver(I) nitrate |

| Dichloromethane |

| Ammonium persulfate |

| Acetone |

| Tetrahydrofuran (THF) |

| 4-bromo-2-methoxybenzoyl chloride |

| Ethylamine |

| 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide |

| Dimethylformamide (DMF) |

| Acetonitrile (B52724) |

| Toluene |

| SNC 80 |

| 4-bromo-N-ethyl-2-methoxybenzamide |

| 4-methoxy-2-nitroaniline |

| N-Formylbenzamide |

| Benazepril |

| 4-Formylbenzamide |

| Dimethylformamide dimethyl acetal |

| Acrylamide |

Chemical Transformations and Reactivity Studies

Reactivity of the Formyl Group

The formyl group (an aldehyde) is a key site of reactivity in N-Ethyl-3-formylbenzamide, participating in oxidation, reduction, and condensation reactions. ontosight.ai

The formyl group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. libretexts.orgpressbooks.pub Powerful oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective for this purpose. The oxidation of an aldehyde to a carboxylic acid using potassium permanganate typically proceeds until a carboxylic acid is formed. libretexts.org This reaction can be performed under basic or acidic conditions. pressbooks.pubmasterorganicchemistry.com The general transformation is outlined in the table below.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product |

|---|

This table illustrates the conversion of the formyl group to a carboxylic acid functional group.

The formyl group can be reduced to a hydroxymethyl group using reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones. youtube.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com Lithium aluminum hydride is a more potent reducing agent and will also reduce aldehydes to primary alcohols. masterorganicchemistry.com

Table 2: Reduction of this compound

| Reactant | Reagent | Product |

|---|

This table shows the conversion of the formyl group to a hydroxymethyl group.

A specific example of a similar reduction is the synthesis of 2-Chloro-N-ethyl-3-(hydroxymethyl)-6-(trimethylsilyl)benzamide, where sodium borohydride in ethanol (B145695) is used to reduce the corresponding formyl derivative. googleapis.com

The formyl group of this compound enables it to participate in condensation reactions, most notably the formation of Schiff bases. Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or ketone. teikyomedicaljournal.commediresonline.org This reaction is typically reversible and can be catalyzed by acid or base. teikyomedicaljournal.com The formation of a Schiff base introduces a carbon-nitrogen double bond (>C=N) into the molecule. teikyomedicaljournal.com These reactions are significant in both organic synthesis and the preparation of biologically active compounds. teikyomedicaljournal.commediresonline.org

Table 3: Schiff Base Formation from this compound

| Reactants | Product Type |

|---|

This table outlines the general condensation reaction to form a Schiff base.

Reduction Reactions to Hydroxymethyl Groups (e.g., using sodium borohydride, lithium aluminum hydride)

Stereochemical Control in this compound Synthesis and Derivatization

The introduction of chirality into analogues of this compound is a critical area of research, enabling the exploration of stereoisomer-specific properties and applications. Achieving stereochemical control, whether enantioselective or diastereoselective, relies on sophisticated synthetic strategies, often employing chiral auxiliaries, asymmetric catalysis, or chiral starting materials. These methods facilitate the precise spatial arrangement of atoms, leading to the desired chiral molecules with high purity.

The synthesis of chiral analogs of this compound can be approached through several established methodologies that have proven effective for structurally related benzamides and aromatic carbonyl compounds. These strategies primarily focus on the creation of one or more stereocenters with a high degree of stereocontrol.

Chiral Auxiliary-Mediated Synthesis: A foundational approach to stereocontrolled synthesis involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For instance, α-methylbenzylamine can be used as a chiral auxiliary. beilstein-journals.org In a relevant study, chiral benzamides were prepared by coupling functionalized carboxylic acids with chiral benzylic primary amines, such as (R)- or (S)-α-methylbenzylamine. beilstein-journals.org This auxiliary can then guide a diastereoselective reaction, after which it can be cleaved to yield the enantioenriched product. This strategy has been successfully applied to the synthesis of optically active isoindolinones from benzamide (B126) derivatives. beilstein-journals.org

Substrate-Controlled Synthesis: In some cases, the inherent chirality of a substrate can direct the formation of new stereocenters. For example, the synthesis of chiral bicyclic guanidinium (B1211019) salts has been achieved starting from enantiomerically pure α-amino acids or their reduction products, chiral α-amino alcohols. researchgate.net This principle could be adapted to create chiral analogs of this compound by starting with a chiral precursor that contains a portion of the final molecular structure.

Asymmetric Reactions on the Prochiral Formyl Group: The formyl group of this compound is prochiral, meaning it can be converted into a chiral center. Enantioselective nucleophilic additions to this aldehyde functionality represent a direct route to chiral benzylic alcohols. For example, the enantioselective alkynylation of isatins (which contain a ketone, a related functional group) has been achieved with high enantioselectivity using organozinc reagents in the presence of chiral ligands. A similar strategy could be envisioned for the formyl group of this compound, using various organometallic reagents (e.g., organozinc, Grignard reagents) in combination with a chiral catalyst or ligand.

Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of chiral compounds from racemic starting materials. This approach has been used for the enantioselective synthesis of axially and centrally chiral indole-based heterocycles. rsc.org For analogues of this compound that might exist as rapidly equilibrating atropisomers, DKR could provide a pathway to highly enantioenriched products.

The following table summarizes various diastereoselective reactions on benzamide-related structures, showcasing the achievable levels of diastereomeric excess (de).

Table 1: Examples of Diastereoselective Reactions for Benzamide Analogs

| Reaction Type | Substrate | Catalyst/Auxiliary | Diastereomeric Excess (de) | Reference |

| Intramolecular aza-Michael | Benzamide with (R)-α-methylbenzyl chiral auxiliary | Cinchoninium salt | 80% | beilstein-journals.org |

| Indium-mediated allylation | (S)-N-sulfinyl aldimine | None | >19:1 dr | nih.gov |

| Ugi-N-alkylation sequence | Bis-amide Ugi-adducts | Base-mediated | Highly diastereoselective | rsc.org |

Catalysis is central to modern asymmetric synthesis, offering pathways to chiral molecules with high efficiency and stereoselectivity, often obviating the need for stoichiometric chiral reagents. Both transition metal catalysis and organocatalysis have been extensively applied to reactions involving benzamides and related structures.

Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful catalysts for a wide array of enantioselective transformations.

Iridium Catalysis: Iridium complexes, particularly with chiral phosphine (B1218219) ligands, have been employed for enantioselective hydrogenations and C-H functionalization reactions. researchgate.netdiva-portal.org For instance, iridium-catalyzed enantioselective C2-alkylation of indoles directed by a benzimidazolyl group has been reported. researchgate.net Dual iridium catalysis has also been used for the stereocontrolled hydrogenation of enones to saturated alcohols, where a benzamide was found to enhance the catalyst's lifetime. diva-portal.org An iridium-catalyzed intramolecular hydroarylation has been developed for the enantioselective synthesis of 3-substituted dihydrobenzofurans, where a ketone's carbonyl group acts as a directing group. rsc.org

Palladium Catalysis: Palladium catalysts are well-known for their utility in cross-coupling reactions. The Heck-Matsuda reaction, for example, has been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to produce chiral γ-lactams with high enantioselectivity. beilstein-journals.org Palladium-catalyzed aminocarbonylations have also been used in the stereocontrolled synthesis of benzamide-C-ribonucleosides. dntb.gov.ua

Cobalt Catalysis: Cobalt-catalyzed C-H alkylation has been achieved enantioselectively through the design of novel chiral acids. researchgate.net Furthermore, cobalt catalysis has been utilized for the decarboxylative methylation and ethylation of aliphatic N-(acyloxy)phthalimides. thieme.de

Organocatalysis: Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis.

Peptide Catalysis: Simple tetrapeptides have been shown to catalyze the enantioselective bromination of tertiary benzamides to create atropisomeric chirality. acs.org The peptide likely acts as a Brønsted base, and NMR studies have indicated a specific complex formation between the catalyst and the substrate. acs.org

Cinchona Alkaloid-Derived Catalysts: Cinchona alkaloids and their derivatives are versatile organocatalysts. A cinchoninium salt has been used as a phase-transfer catalyst in the diastereoselective intramolecular aza-Michael reaction of chiral benzamides to produce isoindolinones. beilstein-journals.org

Guanidine Catalysis: Chiral bicyclic guanidines have been explored as catalysts, for instance, in enantioselective Michael additions. researchgate.net

The table below presents examples of enantioselective catalytic reactions applicable to the synthesis of chiral benzamide analogues, highlighting the enantiomeric excess (ee) achieved.

Table 2: Examples of Enantioselective Catalysis for Benzamide Analog Synthesis

| Catalyst Type | Ligand/Catalyst | Reaction | Substrate Class | Enantiomeric Excess (ee) | Reference |

| Iridium | Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | High | rsc.org |

| Palladium | (S)-PyraBox | Heck-Matsuda Desymmetrization | N-protected dihydropyrroles | up to 93:7 er | beilstein-journals.org |

| Peptide | Tetrapeptide | Electrophilic Bromination | Tertiary Benzamides | Not Specified | acs.org |

| Organocatalyst | Cinchona Alkaloid | Aza-Michael Reaction | Chiral Benzamides | Not Applicable (Diastereoselective) | beilstein-journals.org |

| Iron | Chiral Iron Porphyrin | Enantioselective Amination | 3-arylmethyl-substituted 2-quinolones | Excellent | mdpi.com |

Mechanistic Investigations of N Ethyl 3 Formylbenzamide Reactions

Elucidation of Reaction Pathways

The formation of N-Ethyl-3-formylbenzamide and its participation in N-formylation reactions involve multi-step pathways that are often catalyzed. Elucidating these pathways requires a detailed examination of each step, from the initial assembly of the core structure to the introduction of the formyl group and its role in further transformations.

The synthesis of this compound is not a single-step process but involves the sequential formation of the benzamide (B126) core followed by the introduction of the formyl group.

Core Formation (N-Ethylation): The initial step involves the formation of the N-ethyl amide bond. A common synthetic route starts with a suitable benzoic acid derivative, such as 3-formylbenzoic acid. This acid is first activated, often by converting it into an acyl chloride using a reagent like thionyl chloride. researchgate.net This highly reactive intermediate, 3-formylbenzoyl chloride, then readily reacts with ethylamine (B1201723). The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable this compound. researchgate.netanalis.com.my

Formylation: Alternatively, if starting from a pre-formed benzamide, a formylation step is required. For instance, starting with N-ethyl-3-aminobenzamide, the formyl group can be introduced via an acid-catalyzed reaction with a formylating agent like paraformaldehyde. The reaction proceeds through electrophilic aromatic substitution to attach the formyl group to the benzene (B151609) ring. Another approach involves the reaction of amines with formic acid, often facilitated by a coupling agent, to produce N-formamides. acs.orgthieme-connect.com Kinetic studies on the reaction of benzamide with formaldehyde (B43269) have shown that the reaction rate is influenced by substituents on the benzene ring.

The synthesis of related N-formylamides has also been achieved through the oxidative cleavage of N-acylaminoacids, providing another potential, albeit indirect, pathway. orgsyn.org

N-formylation, the process of adding a formyl group (-CHO) to a nitrogen atom, is a fundamental transformation. Modern sustainable methods utilize carbon dioxide (CO₂) as a C1 source, coupled with a reducing agent like H₂. rsc.org The catalytic cycles for these reactions are of significant interest.

Typically, these reactions are catalyzed by transition metal complexes, with metals such as iridium, cobalt, and iron being prominent. fudan.edu.cnnih.govrsc.org Density functional theory (DFT) studies on iron-catalyzed N-formylation of amines with CO₂ and H₂ suggest a three-part mechanistic pathway: nih.govrsc.org

Precatalyst Activation: The initial metal complex is activated to a catalytically competent state.

CO₂ Hydrogenation: The catalyst facilitates the hydrogenation of CO₂ to produce a key intermediate, often formic acid (HCOOH). nih.govrsc.org

Amine Condensation: The amine (e.g., a precursor to this compound) undergoes thermal condensation with the in situ generated formic acid to yield the final formamide (B127407) product. nih.govrsc.org

Stepwise Mechanisms for Core Formation and Formylation

Intermediate Identification and Characterization in Synthesis and Derivatization

The identification of transient species, or intermediates, is key to confirming a proposed reaction mechanism. In the synthesis and derivatization of benzamides, various intermediates have been proposed and, in some cases, isolated and characterized.

During the microsomal demethylation of N,N-dimethylbenzamides, an analogous reaction, an N-hydroxymethyl-N-methylbenzamide intermediate was isolated and characterized. nih.gov This intermediate was confirmed through independent synthesis from N-methylbenzamide and formaldehyde. nih.gov In photoredox-catalyzed reactions of benzamides, radical species are common intermediates. For example, in N-dealkylation reactions, an initial single-electron transfer can form an amine radical cation, which then leads to a highly electrophilic N-acyliminium cation that is subsequently hydrolyzed. acs.org

In metal-catalyzed reactions, organometallic intermediates are crucial. For instance, in palladium-catalyzed C-H functionalization, a palladacycle is formed by the coordination of the metal to the substrate. beilstein-journals.org Similarly, cobalt catalysis can proceed through cyclometalated Co(III) intermediates . beilstein-journals.org In transamidation reactions catalyzed by iron, a proposed mechanism involves the formation of a metal-amidate complex which then reacts with an amine to form a metallacycle intermediate.

The characterization of these intermediates relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the structure of isolated intermediates. nih.gov Mass spectrometry (MS) helps in confirming the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy can identify key functional groups, such as the carbonyl stretch of a newly formed group. researchgate.net In many cases, due to their high reactivity, intermediates are not isolated but are detected in situ or their existence is inferred from kinetic studies and the final product structures. americanpharmaceuticalreview.com

Table 1: Key Intermediates in Benzamide Reactions

| Reaction Type | Proposed Intermediate | Role in Mechanism |

| Amide Synthesis (from acid chloride) | Acyl Chloride (e.g., 3-formylbenzoyl chloride) | Highly reactive electrophile that couples with an amine. researchgate.net |

| Microsomal N-Demethylation | N-Hydroxymethyl-N-methylbenzamide | Decomposes to the demethylated product and formaldehyde. nih.gov |

| Photoredox N-Dealkylation | N-Acyliminium Cation | Electrophilic species that undergoes hydrolysis to the dealkylated product. acs.org |

| Metal-Catalyzed C-H Functionalization | Cyclometalated Complex (e.g., Palladacycle) | Key organometallic species formed after C-H activation. beilstein-journals.org |

| CO₂ Hydrogenation (N-Formylation) | Formic Acid (HCOOH) | In situ generated formylating agent from CO₂ and H₂. nih.gov |

| N-Formylation (with Hydrosilane) | Formoxysilane / Silylcarbamate | Active formylating species or its precursor. acs.orgepfl.ch |

Influence of Substituent Effects on Reaction Mechanisms

The rate and outcome of chemical reactions involving this compound can be significantly influenced by the electronic properties of substituents on the aromatic ring. These substituent effects provide valuable clues about the reaction mechanism, particularly the nature of the rate-determining step.

Studies on related benzamide systems have consistently shown that the electronic nature of substituents plays a critical role. For instance, in the kinetic analysis of the formation of benzamide derivatives, electron-withdrawing groups on the benzoyl moiety were found to increase the reaction rate. tandfonline.com This suggests that the reaction involves a transition state where negative charge develops on the benzoyl portion, which is stabilized by electron-withdrawing substituents.

Conversely, in reactions where the benzamide nitrogen acts as a nucleophile, electron-donating groups on the aromatic ring would be expected to increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom. In the acid-catalyzed hydrolysis of aromatic amides, a complex relationship exists, but electron-withdrawing substituents generally retard the reaction in certain mechanisms. researchgate.net In the microsomal demethylation of N,N-dimethylbenzamides, however, no clear correlation was found between the reaction rate (Vmax) and the electronic nature of the aromatic ring substituent, suggesting the rate-determining step may not involve significant electronic changes in the ring. nih.gov

The reactivity of acetamide (B32628) and benzamide with formaldehyde shows that replacing an amino hydrogen with a methyl group (electron-donating) increases reactivity, while a phenyl group (electron-withdrawing) decreases it. However, the study also notes that the rate for benzamide is not as significantly reduced as for acetamide, which may be due to the complex interplay of inductive and resonance effects of the benzene ring.

Table 2: Influence of Substituents on Benzamide Reaction Rates

| Reaction | Substituent Type on Benzoyl Group | Observed Effect on Reaction Rate | Mechanistic Implication | Reference |

| Formation of Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide | Electron-Withdrawing (e.g., -NO₂) | Increased rate | Stabilization of a negatively charged transition state. | tandfonline.com |

| Reaction with Formaldehyde | Phenyl group (vs. H in urea) | Decreased rate | Electron-withdrawing nature of the phenyl group reduces nucleophilicity of the amide nitrogen. | |

| Acid-Catalyzed Proton Exchange | Electron-Withdrawing | Retarded rate | Suggests a mechanism involving N-protonation or formation of an imidic acid, which is disfavored by electron withdrawal. | researchgate.net |

| Microsomal N-Demethylation | Various (-Cl, -OCH₃, -NO₂) | No significant correlation with Vmax | The rate-determining step (likely H-atom abstraction) is not strongly influenced by the aromatic ring's electronics. | nih.gov |

Photoredox Catalysis Mechanisms in Benzamide Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations of benzamides under mild conditions. researchgate.net These reactions often operate through radical pathways, which are complementary to traditional ionic mechanisms. A common strategy involves the dual use of a photocatalyst and a transition metal catalyst, such as cobalt or palladium. beilstein-journals.orgnih.gov

A general mechanism for the functionalization of benzamides via dual photoredox and cobalt catalysis often begins with the photocatalyst (e.g., an iridium or ruthenium complex) absorbing visible light to reach an excited state. beilstein-journals.orgnih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) event.

In one common pathway for C-H functionalization:

Catalyst Oxidation: The excited photocatalyst oxidizes a Co(II) precatalyst to a highly reactive Co(III) species. beilstein-journals.org

C-H Activation: The Co(III) complex then performs a C-H activation on the benzamide substrate, often directed by a chelating group, to form a cyclometalated cobalt intermediate. beilstein-journals.org

Coupling and Product Formation: This intermediate then reacts with the coupling partner. The photocatalyst is involved again to regenerate the active catalyst and complete the cycle. Molecular oxygen can often be used as the terminal oxidant in these cycles. nih.gov

Alternatively, the photocatalyst can interact directly with the substrates to generate radical intermediates. For C-H perfluoroalkylation of benzamides, an excited photocatalyst can reduce a perfluoroalkyl iodide to generate a perfluoroalkyl radical. beilstein-journals.org This radical is then intercepted by a copper(II)-benzamide complex (formed via C-H activation), leading to a Cu(III) intermediate that reductively eliminates the final product. beilstein-journals.org

These photoredox methods can also lead to divergent reactivity. For example, by tuning reaction conditions, chlorinated benzamides can be selectively guided toward either intramolecular C-H arylation (via a radical pathway involving 1,5-hydrogen-atom transfer) or N-dealkylation (via a cationic pathway involving an N-acyliminium intermediate). acs.org This highlights the versatility of photoredox catalysis in controlling reaction outcomes for benzamide transformations. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of N-Ethyl-3-formylbenzamide. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing the arrangement of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy identifies the different types of protons and their neighboring environments within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the protons of the ethyl group, and the amide proton. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the splitting patterns (e.g., singlet, doublet, triplet, quartet) reveal the number of adjacent protons.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound, including the two carbonyl carbons (one from the aldehyde and one from the amide), the aromatic carbons, and the two carbons of the ethyl group, will produce a distinct signal. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic (Ar-H) | ~7.5 - 8.3 | Multiplet (m) | N/A |

| Amide (N-H) | ~6.0 - 8.5 | Broad Singlet (br s) | N/A |

| Methylene (-CH₂) | ~3.4 - 3.6 | Quartet (q) | ~7.2 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | ~190 - 193 |

| Amide Carbonyl (C=O) | ~165 - 168 |

| Aromatic Carbons (Ar-C) | ~125 - 138 |

| Methylene Carbon (-CH₂) | ~35 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bldpharm.com The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

The presence of an N-H bond in the secondary amide is typically indicated by a sharp to moderately broad band. libretexts.org The spectrum will also prominently feature two strong absorption bands for the two carbonyl (C=O) groups. The C=O stretch of the aromatic aldehyde appears at a different frequency from the C=O stretch of the amide (often referred to as the Amide I band). Aromatic C-H and aliphatic C-H stretches also appear in their characteristic regions. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | ~2800 and ~2700 | Weak (two bands) |

| Aliphatic C-H | Stretch | ~2900 | Medium |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Amide C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1430 - 1600 | Medium-Weak (multiple bands) |

Mass Spectrometry (MS, HRMS, GC/MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through analysis of fragmentation patterns. bldpharm.com

For this compound (C₁₀H₁₁NO₂), the monoisotopic mass is 177.07898 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. orgsyn.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the compound within a mixture, providing both separation and detection. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 177.07843 |

| [M+H]⁺ | 178.08626 |

| [M+Na]⁺ | 200.06820 |

| [M+K]⁺ | 216.04214 |

| [M-H]⁻ | 176.07170 |

Data sourced from predicted values. uni.lu

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. columbia.edu

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org For the synthesis of this compound, a small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel. orgsyn.org The plate is then developed in a sealed chamber with a suitable eluent, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org The separated spots are visualized, commonly under UV light (λ = 254 nm), allowing for the qualitative assessment of product formation and consumption of starting materials. orgsyn.orgrsc.org The retention factor (Rf value) is a key parameter used to track the components. nih.gov

Column Chromatography (Silica Gel, Flash Chromatography) for Purification

Column chromatography is a cornerstone technique for the purification of organic compounds from mixtures. columbia.edu After a reaction to synthesize this compound is complete, the crude product is often purified using this method. Silica gel is the most common stationary phase used for this class of compounds. columbia.edursc.org

The crude mixture is loaded onto the top of a glass column packed with silica gel, and a solvent system (mobile phase), typically determined by prior TLC analysis, is passed through the column. columbia.edu Flash chromatography, a variation that applies pressure to speed up the solvent flow, is frequently employed to improve the speed and resolution of the separation. rsc.org As the solvent travels down the column, the components of the mixture separate based on their differing affinities for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure this compound. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is the standard method to assess its purity and to determine the yield of a synthesis reaction.

The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A pressurized liquid solvent, the mobile phase, is then pumped through the column. The components of the sample mixture are separated based on their differential interactions with the stationary and mobile phases. A detector measures the components as they elute from the column, producing a chromatogram where peaks correspond to different components.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water (with 0.1% Formic Acid), B: Acetonitrile (B52724) |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

This table represents typical starting conditions for method development for a compound like this compound and is not based on specific published data for this compound.

X-ray Diffraction for Solid-State Structure Determination

The technique relies on the principle that when a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in a crystal, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is determined.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting the diffraction data. The resulting structural information would confirm the connectivity of the atoms and reveal the conformation of the ethylamide and formyl groups relative to the benzene (B151609) ring. As of now, specific crystallographic data for this compound is not available in open-access crystallographic databases.

Table 2: Key Information Obtained from X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal lattice. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of the molecule, such as the rotation around single bonds. |

This table outlines the type of data generated from an X-ray diffraction experiment.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule and can offer insights into the stability of its redox species and the kinetics of electron transfer reactions.

In a cyclic voltammetry experiment, the potential of a working electrode immersed in a solution containing the analyte is swept linearly from a starting potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the analyte at the electrode surface.

For this compound, cyclic voltammetry could be used to investigate the electrochemical behavior of the formyl group, which is known to be electrochemically active. The experiment would typically be performed in a suitable organic solvent containing a supporting electrolyte. The resulting voltammogram would reveal the potential at which the formyl group is reduced and potentially re-oxidized, providing information about the electron-accepting properties of the molecule. No specific studies detailing the cyclic voltammetry of this compound have been identified in the surveyed literature.

Table 3: Typical Components and Parameters for a Cyclic Voltammetry Experiment

| Component/Parameter | Description/Typical Value |

| Working Electrode | Glassy Carbon, Platinum, or Gold |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum wire or graphite (B72142) rod |

| Solvent | Acetonitrile, Dimethylformamide (DMF), or Dichloromethane |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or similar salt (e.g., 0.1 M) |

| Analyte Concentration | 1-10 mM |

| Scan Rate | 100 mV/s (variable) |

This table describes a general setup for a cyclic voltammetry experiment that could be applied to this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like N-Ethyl-3-formylbenzamide. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. Researchers can model potential reaction pathways, identify intermediate structures, and calculate the energy barriers associated with transition states. wikipedia.orglibretexts.orgcecam.org This information is crucial for understanding how the molecule participates in various transformations.

For instance, in studying the Rh(III)-catalyzed C-H functionalization of benzamide (B126) derivatives, DFT calculations have been used to map out the energy profiles of different reaction sequences. nih.gov These calculations can help determine the most favorable pathway by comparing the activation energies of competing steps, such as olefination versus reductive elimination. nih.gov Similarly, in the context of copper-catalyzed reactions, DFT has been employed to compare the free energy profiles of different mechanistic routes, such as those involving initial ring formation versus aryl transfer. beilstein-journals.org

The study of transition states is a cornerstone of understanding reaction kinetics. wikipedia.org DFT calculations can locate and characterize the geometry and energy of these high-energy structures, providing insights into the factors that control the reaction rate. wikipedia.orglibretexts.org For example, the presence of specific functional groups or catalysts can stabilize or destabilize a transition state, thereby accelerating or slowing down a reaction. Computational studies have shown that factors like hydrogen bonding can play a crucial role in lowering the energy of a transition state. researchgate.net

A plausible reaction pathway for the synthesis of related benzamides involves the formylation of an aminobenzamide precursor through electrophilic aromatic substitution. DFT calculations can model this process, predicting the regioselectivity of the formylation and the structure of the transition state.

Table 1: Representative DFT-Calculated Parameters for Reaction Intermediates

| Parameter | Value | Description |

| Gibbs Free Energy Barrier (ΔG≠) | Varies (kcal/mol) | The energy required to reach the transition state, indicating the kinetic feasibility of a reaction step. researchgate.net |

| Reaction Free Energy (ΔG°) | Varies (kcal/mol) | The overall energy change of a reaction step, indicating its thermodynamic favorability. researchgate.net |

| Key Bond Lengths in Transition State | Varies (Å) | The distances between atoms at the transition state, providing insight into the geometry of the activated complex. researchgate.net |

Note: The values in this table are illustrative and would be specific to the particular reaction being studied.

DFT calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential can all be visualized and quantified.

Analysis of the Fukui function, derived from DFT calculations, can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the formyl group introduces an electrophilic carbon atom, while the benzamide moiety can influence the reactivity of the aromatic ring. The electron-withdrawing nature of the formyl group can affect the electron density across the molecule.

The electronic properties calculated through DFT can be correlated with experimental observations. For example, the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Table 2: Key Electronic Properties from DFT Calculations

| Property | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electron-rich and electron-deficient centers, predicting sites of interaction. |

| Electrostatic Potential Map | Visual representation of charge distribution on the molecular surface. | Highlights regions prone to electrostatic interactions. |

Prediction of Reaction Pathways and Transition States

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond the electronic structure to explore the dynamic behavior and interactions of this compound with other molecules. These methods are particularly valuable in the context of medicinal chemistry and materials science.

Molecular docking and molecular dynamics simulations are powerful tools for predicting how this compound might interact with biological targets such as proteins or enzymes. researchgate.net These methods can predict the preferred binding orientation (pose) of the molecule within a protein's active site and estimate the strength of the interaction (binding affinity).

For a molecule like this compound, the benzamide and formyl groups can participate in various non-covalent interactions, including hydrogen bonds, and lipophilic contacts. researchgate.net For example, the amide group can act as both a hydrogen bond donor and acceptor, while the formyl group's oxygen can act as a hydrogen bond acceptor. researchgate.net The ethyl group contributes to the molecule's lipophilicity.

These predictive models are crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. For instance, simulations can reveal key amino acid residues in a protein that are critical for binding, guiding the design of more potent and selective inhibitors. nih.gov

Table 3: Predicted Interaction Data for this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Groups on Molecule | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Amide N-H, Amide C=O, Formyl C=O | Asp, Glu, Ser, Thr, Gln, Asn |

| Lipophilic Interactions | Ethyl group, Phenyl ring | Leu, Ile, Val, Phe, Trp |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |

Note: This table is illustrative and the specific interactions would depend on the actual protein target.

Computational methods are not only used for analysis but also for the optimization of chemical systems involving this compound. This can involve optimizing reaction conditions to improve yield and selectivity or modifying the molecular structure to enhance a desired property. scirp.org

For example, computational fluid dynamics (CFD) can be used to model and optimize reactor design and operating conditions for the synthesis of the compound. In the context of drug design, quantitative structure-activity relationship (QSAR) models can be developed using computational descriptors to predict the biological activity of related analogs, thereby guiding the synthesis of more effective compounds. mdpi.com

Furthermore, computational tools can aid in the development of formulations. For instance, molecular dynamics simulations can be used to study the aggregation behavior of the molecule or its interaction with excipients in a pharmaceutical formulation.

Applications As a Synthetic Intermediate and in Materials Science

Role in Complex Organic Molecule Synthesis

N-Ethyl-3-formylbenzamide serves as a crucial starting material or intermediate in the synthesis of more intricate organic compounds. The presence of the formyl (aldehyde) group allows for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. These reactions enable chemists to introduce new functional groups and build molecular complexity. For instance, the formyl group can participate in nucleophilic addition reactions, which is a fundamental process in the creation of many pharmaceutical and agrochemical compounds.

The benzamide (B126) portion of the molecule also offers sites for further modification, although the reactivity is generally lower than that of the aldehyde. The ability to selectively react at different points on the molecule makes this compound a versatile tool for synthetic chemists aiming to construct complex target molecules with specific functionalities and three-dimensional arrangements.

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable properties. anr.fr They are constructed from organic building blocks linked by strong covalent bonds. mdpi.com The aldehyde functionality of this compound makes it a suitable candidate as a linker molecule in the synthesis of certain types of COFs.

Utilization in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a modern approach in pharmaceutical research for identifying lead compounds for drug discovery. wikipedia.org This method involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. openaccessjournals.com Once a binding fragment is identified, it can be optimized and grown into a more potent drug candidate. nih.gov

This compound, with a molecular weight that can be considered within the "rule of three" for fragments (typically under 300 Da), possesses characteristics that make it and its derivatives interesting for FBDD. wikipedia.orguni.lu The formylbenzamide scaffold can serve as a starting point for fragment libraries. The aldehyde group, in particular, can be used to form covalent or non-covalent interactions with protein targets, and its reactivity allows for straightforward chemical modification to explore structure-activity relationships and improve binding affinity. The use of such fragments allows for the efficient exploration of the chemical space around a target's binding site. openaccessjournals.com

Development of Specialty Chemicals and Materials

The reactivity of the formyl group in this compound is a key feature that enables its use in the development of various specialty chemicals and materials. For example, derivatives of formylbenzamide have been explored for their potential as fluorescent materials. The specific electronic properties of the aromatic system combined with the carbonyl group can give rise to interesting photophysical behaviors.

Furthermore, the ability of the aldehyde to react with various nucleophiles allows for the synthesis of a wide range of derivatives with tailored properties. This versatility makes this compound a valuable precursor for creating new polymers, dyes, and other functional materials where the benzamide core imparts specific characteristics such as thermal stability or modified solubility.

Exploration of Biological Activity and Molecular Interactions

Ligand-Protein/Enzyme Binding Studies

The interaction of benzamide (B126) derivatives with proteins and enzymes is a key area of investigation. These interactions can modulate the biological activity of these macromolecules, leading to various physiological effects.

Benzamide derivatives have been identified as potent modulators of various enzymes, often through competitive inhibition at active sites. While specific studies on N-Ethyl-3-formylbenzamide are limited, research on analogous compounds provides significant insights into its potential mechanisms.

Many benzamide derivatives are recognized as histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. benthamdirect.combohrium.comnih.gov For instance, the benzamide derivative Entinostat (MS-275) is a known class I HDAC inhibitor. benthamdirect.combohrium.com The interaction typically involves the benzamide moiety chelating with a zinc ion in the active site of the HDAC enzyme. benthamdirect.com This inhibition leads to the accumulation of acetylated histones and other proteins, affecting gene expression. tandfonline.com

Furthermore, certain N-substituted benzamides have shown inhibitory activity against other enzymes. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. juniperpublishers.com Derivatives with increased lipophilicity, such as those bearing n-heptyl or n-octyl groups, demonstrated notable inhibition of AChE. juniperpublishers.com Other research has pointed to benzamide derivatives inhibiting tubulin polymerization, a key process in cell division. researchgate.netnih.gov

A summary of enzyme inhibition by various benzamide derivatives is presented below.

| Derivative Class/Compound | Target Enzyme(s) | Observed Effect | Reference(s) |

| Quinazolinyl-containing benzamides | Histone Deacetylase 1 (HDAC1) | Potent and selective inhibition. | bohrium.com |

| N-substituted benzamides (MS-275) | Histone Deacetylases (HDACs) | Inhibition of class I HDACs. | benthamdirect.com |

| Optimized Benzamide Derivatives | Tubulin | Inhibition of tubulin polymerization. | researchgate.netnih.gov |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Moderate inhibition, increasing with lipophilicity. | juniperpublishers.com |

This table is generated based on data from studies on various benzamide derivatives.

The biological effects of benzamide compounds stem from their direct interaction with specific molecular targets. In biochemical assays, compounds structurally similar to this compound, such as N-Ethyl-3-(4-formylphenyl)benzamide, may act as ligands that bind to proteins and enzymes to modulate their function.

One significant molecular target for benzamide derivatives is the colchicine (B1669291) binding site on tubulin. researchgate.netnih.gov X-ray crystallography studies have shown that certain benzamide derivatives can occupy all three zones of this binding site, leading to the inhibition of tubulin polymerization and subsequent disruption of microtubule dynamics. researchgate.netnih.gov Another identified target is the heat shock protein 90 (Hsp90). The tetrahydroindazolone-substituted benzamide, SNX-2112, is a potent Hsp90 inhibitor, which leads to the destabilization of its oncogenic client proteins. iiarjournals.org

Benzamide scaffold derivatives have also been reported as tight binders to Glucose-Regulated Protein 94 (GRP94), a chaperone protein. nih.gov The binding of these ligands can be influenced by post-translational modifications like N-glycosylation, which alters the protein's conformation and its affinity for different ligands. nih.gov

Modulation of Protein and Enzyme Activity

Investigation of Antiproliferative Effects on Cellular Systems

A significant body of research has focused on the anticancer potential of benzamide derivatives. These studies often reveal that such compounds can inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle.

Multiple studies have demonstrated that various benzamide derivatives can trigger apoptosis in cancer cells through diverse mechanisms. A novel benzamide derivative, BJ-13, was shown to induce significant apoptosis in gastric cancer cells by causing an accumulation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress led to the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways, evidenced by the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2. nih.gov

Similarly, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were found to induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. semanticscholar.org The tetrahydroindazolone-substituted benzamide W-H4, an Hsp90 inhibitor, effectively induces both caspase-dependent and intrinsic apoptosis in acute myeloid leukemia (AML) cells, which is accompanied by a decrease in mitochondrial membrane potential. iiarjournals.org Other benzamide derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization, which promotes a mitotic blockade. researchgate.netnih.gov

In addition to inducing apoptosis, many benzamide derivatives exert their antiproliferative effects by interfering with the cell cycle. The synthetic benzamide MS-275, an HDAC inhibitor, causes an accumulation of cells in the G1 phase of the cell cycle, which is associated with an increased expression of the cyclin-dependent kinase inhibitor p21. tandfonline.com

Other derivatives have been found to arrest the cell cycle at different phases. For example, compound 4j, a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative, was shown to arrest the cell cycle in the G2/M phase in MIA PaCa-2 pancreatic cancer cells. semanticscholar.org The compound W-H4 was found to cause G0/G1 cell cycle arrest in AML cells. iiarjournals.org A piperazine-based benzamide derivative, L19, also demonstrated the ability to induce cell cycle arrest in glioblastoma cell lines. researchgate.net In a different context, 3-Methoxybenzamide was observed to inhibit cell division in the bacterium Bacillus subtilis, leading to the formation of filamentous cells. nih.gov

A summary of the antiproliferative effects of selected benzamide derivatives is provided below.

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| BJ-13 | Gastric cancer cells | Induces ROS-mediated mitochondrial dysfunction and apoptosis. | nih.gov |

| Compound 4j | MIA PaCa-2 (Pancreatic) | G2/M cell cycle arrest and apoptosis induction. | semanticscholar.org |

| W-H4 | Acute Myeloid Leukemia (AML) cells | Induces apoptosis, autophagy, and G0/G1 cell cycle arrest. | iiarjournals.org |

| Optimized Benzamide Derivative (Compound 48) | Various cancer cell lines | Inhibits tubulin polymerization, promotes mitotic blockade and apoptosis. | researchgate.netnih.gov |

| MS-275 (Entinostat) | Various cancer cell lines | Induces G1 phase cell cycle arrest. | tandfonline.com |

| L19 (Piperazine-based benzamide) | C6, U87-MG, U251 (Glioblastoma) | Induces apoptosis and cell cycle arrest. | researchgate.net |